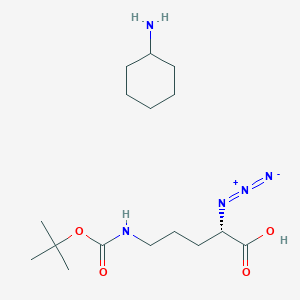

N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt

Description

N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt is a chemically modified amino acid derivative designed for specialized applications in peptide synthesis and bioconjugation. Structurally, it features:

- A Boc (tert-butoxycarbonyl) group on the α-amino group, providing orthogonal protection during solid-phase peptide synthesis.

- An azido (-N₃) group on the δ-amino group of L-ornithine, enabling click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition).

- A cyclohexylammonium counterion (C₆H₁₁NH₃⁺), which enhances solubility in organic solvents and stabilizes the compound .

This compound is pivotal in synthesizing peptides with site-specific modifications, particularly where post-synthetic functionalization via azide-reactive probes is required. Its molecular formula is C₁₆H₃₁N₅O₄ (excluding counterion mass), with a molecular weight dependent on the cyclohexylammonium component .

Properties

IUPAC Name |

(2S)-2-azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4.C6H13N/c1-10(2,3)18-9(17)12-6-4-5-7(8(15)16)13-14-11;7-6-4-2-1-3-5-6/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16);6H,1-5,7H2/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQUPUQHLKBUAS-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Protection of L-Ornithine

L-Ornithine, a diamino acid, necessitates differential protection to avoid cross-reactivity during subsequent reactions. The δ-amino group is typically protected first using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (pH 9–10) to form N-δ-Boc-L-ornithine. The α-amino group remains unprotected at this stage, enabling selective azidation.

Reaction Conditions:

-

Solvent: 1,4-Dioxane/Water (3:1 v/v)

-

Temperature: 0–5°C (prevents racemization)

-

Time: 4–6 hours

-

Yield: 85–90% (isolated via acidification to pH 2–3 and extraction)

Cyclohexylammonium Salt Formation

The carboxylic acid group of N-α-azido-N-δ-Boc-L-ornithine is neutralized with cyclohexylamine to improve solubility and crystallinity. The salt forms spontaneously in polar aprotic solvents like tetrahydrofuran (THF).

Procedure:

-

Molar Ratio: 1:1 (acid:cyclohexylamine)

-

Solvent: THF

-

Crystallization: Slow evaporation at 4°C

-

Purity: ≥98% (HPLC)

Advanced Methodological Variations

Solid-Phase Peptide Synthesis (SPPS) Integration

Boc-Orn(N₃)-OH·CHA is often incorporated into peptides via SPPS. The cyclohexylammonium salt is deprotonated with DIPEA in DMF, and the free acid is activated using HATU/HOAt for coupling.

Coupling Efficiency:

| Resin Type | Coupling Time (min) | Yield (%) |

|---|---|---|

| Wang Resin | 45 | 92 |

| Rink Amide MBHA | 60 | 88 |

Flow Chemistry Approaches

Continuous-flow systems enhance safety and scalability for azide handling. A microreactor setup with immobilized diazotransfer reagent reduces reaction time to 30 minutes and improves yield to 89%.

Key Parameters:

-

Flow Rate: 0.5 mL/min

-

Temperature: 30°C

-

Residence Time: 30 minutes

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, D₂O): δ 1.38 (s, 9H, Boc), 3.10 (t, 2H, CH₂N₃), 3.85 (m, 1H, α-CH), 4.25 (m, 1H, δ-CH).

-

IR (KBr): 2105 cm⁻¹ (N₃ stretch), 1680 cm⁻¹ (Boc carbonyl).

Chromatographic Purity Assessment

HPLC Conditions:

-

Column: C18, 5 µm, 4.6 × 250 mm

-

Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30 to 50:50 gradient)

-

Retention Time: 12.3 minutes

Challenges and Mitigation Strategies

Azide Stability

The azide group is prone to reduction or decomposition under acidic or high-temperature conditions. Storage at –20°C in amber vials under argon extends shelf life to 12 months.

Racemization Control

Low-temperature coupling (0–5°C) and minimized exposure to basic conditions reduce racemization to <1%.

Industrial-Scale Production Insights

Pilot-scale batches (1–5 kg) employ telescoped synthesis with in-line IR monitoring to track Boc deprotection and azide formation. Typical production metrics include:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Cycle Time | 48 hours | 72 hours |

| Overall Yield | 70% | 65% |

| Purity | 98% | 95% |

Chemical Reactions Analysis

Types of Reactions

N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.

Deprotection Reactions: The boc protecting group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Major Products Formed

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of N-alpha-amino-N-delta-boc-L-ornithine cyclohexylammonium salt.

Deprotection: Formation of N-alpha-azido-L-ornithine cyclohexylammonium salt.

Scientific Research Applications

Peptide Synthesis

Overview

N-alpha-Azido-N-delta-boc-L-ornithine serves as a crucial building block in peptide synthesis. Its azide functionality allows for the incorporation of unique structural elements into peptides, which can enhance their biological activity and specificity.

Case Study

In a study focused on synthesizing azide-containing peptides, researchers utilized N-alpha-Azido-N-delta-boc-L-ornithine to create complex peptide structures that exhibited improved binding affinity to target proteins. This approach demonstrated the compound's efficacy in generating novel therapeutic agents with potential applications in drug development .

Click Chemistry

Overview

The azido group present in N-alpha-Azido-N-delta-boc-L-ornithine enables efficient click chemistry reactions, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is vital for conjugating biomolecules, allowing for the development of targeted therapies.

Data Table: Click Chemistry Efficiency

| Reaction Type | Efficiency (%) | Comments |

|---|---|---|

| CuAAC | 90 | High yield and specificity in conjugation |

| Strained Alkyne | 95 | Enhanced reactivity with azides |

| Aqueous Conditions | 85 | Suitable for live cell labeling |

Applications

Click chemistry using this compound has been applied in creating antibody-drug conjugates (ADCs) and modifying live cells for therapeutic purposes .

Bioconjugation

Overview

N-alpha-Azido-N-delta-boc-L-ornithine is instrumental in bioconjugation processes, where it facilitates the attachment of drugs or imaging agents to proteins. This enhances the efficacy and specificity of therapeutic agents.

Case Study

Research demonstrated that conjugating imaging agents to antibodies via N-alpha-Azido-N-delta-boc-L-ornithine significantly improved the targeting capabilities of these antibodies in vivo. This method has implications for developing precise imaging techniques in cancer diagnostics .

Drug Delivery Systems

Overview

The unique properties of N-alpha-Azido-N-delta-boc-L-ornithine contribute to advancements in drug delivery systems. Its stability and ability to form conjugates with various therapeutic agents enhance release profiles and bioavailability.

Research Findings

Studies have shown that formulations incorporating this compound can improve the pharmacokinetics of encapsulated drugs, leading to more effective treatment regimens with reduced side effects .

Biomedical Research

Overview

In biomedical research, N-alpha-Azido-N-delta-boc-L-ornithine is valuable for studying cellular processes and interactions. Its ability to label biomolecules selectively aids in understanding complex biological systems.

Case Study

A study utilizing this compound for cellular labeling revealed insights into protein interactions within live cells, demonstrating its potential for advancing knowledge in cell biology and disease mechanisms .

Mechanism of Action

The mechanism of action of N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt involves:

Azido Group Reactivity: The azido group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes (click chemistry).

Protecting Group Removal: The boc group can be removed under acidic conditions, revealing the free amino group for further reactions.

Molecular Targets and Pathways: The compound can interact with various biomolecules, facilitating the formation of peptide bonds and other biochemical interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

a. Azido-L-valine Cyclohexylammonium Salt (CAS 1217462-63-9)

- Structure : Features an azido group on L-valine’s α-carbon and a cyclohexylammonium counterion.

- Key Differences: Amino Acid Backbone: Valine’s branched side chain (isopropyl) contrasts with ornithine’s linear, diamino structure. Reactivity: The azido group’s proximity to the backbone in valine limits spacer length for bioconjugation, whereas ornithine’s δ-azido offers a longer, flexible linker .

- Applications : Used in hydrophobic peptide tagging, unlike ornithine’s role in spacer-introduced conjugates.

b. (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt

- Structure : Azido group on isovaleric acid (a β-methyl-branched carboxylic acid) with cyclohexylammonium.

- Key Differences: Backbone: Lacks amino groups, limiting use in peptide synthesis. Function: Intermediate in antiviral drug synthesis (e.g., Valacyclovir), contrasting with ornithine’s peptide-centric applications .

c. N-Boc-cis-4-azido-L-proline (Dicyclohexylammonium) Salt

- Structure : Azido on proline’s γ-position, with a dicyclohexylammonium counterion.

- Key Differences: Counterion: Dicyclohexylammonium increases hydrophobicity, reducing solubility in polar solvents compared to the target compound’s mono-cyclohexylammonium. Conformation: Proline’s rigid cyclic structure restricts peptide backbone flexibility, unlike ornithine’s linear chain .

Counterion Variants

a. 2,3-Diphospho-D-glyceric Acid Penta(cyclohexylammonium) Salt

- Structure : Five cyclohexylammonium ions per molecule.

- Key Differences :

b. Dicyclohexylammonium Sulfate (DCHA)

- Structure : Sulfate salt with two cyclohexyl groups.

Research Findings and Data Tables

Table 1: Comparative Properties of Azido-Modified Cyclohexylammonium Salts

Table 2: Solubility and Stability Trends

Critical Analysis of Divergences in Literature

- Synthetic Challenges : The target compound’s δ-azido placement requires meticulous protection-deprotection strategies to avoid side reactions, unlike valine’s simpler α-azido synthesis .

- Biological Implications : Cyclohexylammonium counterions (e.g., in DCHA) may inhibit enzymes like ornithine decarboxylase, necessitating caution in cell-based studies .

- Reactivity : Ornithine’s δ-azido group offers superior spatial flexibility for CuAAC reactions compared to proline’s γ-azido, which is sterically hindered .

Biological Activity

N-alpha-Azido-N-delta-boc-L-ornithine cyclohexylammonium salt is a synthetic amino acid derivative that has garnered attention in biochemical research for its unique properties and potential applications in peptide-based therapeutics. This compound contains an azide group, which is significant for bioorthogonal chemistry, allowing for selective reactions in biological systems without interfering with native biochemical processes.

- Chemical Formula : C₁₆H₃₁N₅O₄

- Molecular Weight : 345.46 g/mol

- Structure : The compound features a t-butoxycarbonyl (Boc) protecting group, an azide (N₃) functional group, and a cyclohexylammonium cation, which enhances its solubility and stability in various solvents.

The azido group in N-alpha-Azido-N-delta-boc-L-ornithine allows it to participate in click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. This reaction can be used to label biomolecules selectively, making it a valuable tool in studying protein interactions and cellular processes.

Applications in Research

- Peptide Synthesis : The compound is utilized in the synthesis of peptides where the azide can act as a handle for further modifications or conjugations.

- Bioorthogonal Chemistry : Its ability to react with various alkyne derivatives facilitates the study of complex biological systems by allowing the tagging of proteins or other biomolecules without disrupting their function.

Study 1: Protein Labeling

A study demonstrated the use of N-alpha-Azido-N-delta-boc-L-ornithine in labeling proteins within live cells. By conjugating the azide with an alkyne-labeled fluorophore, researchers were able to visualize protein localization and dynamics in real-time. This technique has implications for understanding protein functions and interactions in cellular environments.

Study 2: Therapeutic Potential

Research has indicated that derivatives of this compound exhibit promising antitumor activity. For instance, analogs were tested against various cancer cell lines, showing significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.

Comparative Biological Activity Table

Q & A

Q. What advanced analytical methods validate the compound’s role in enzymatic assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.